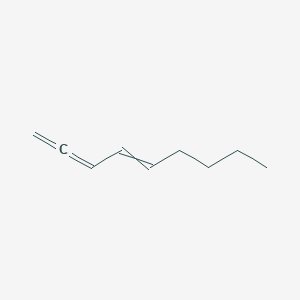

Nona-1,2,4-triene

Description

Structure

3D Structure

Properties

CAS No. |

61077-16-5 |

|---|---|

Molecular Formula |

C9H14 |

Molecular Weight |

122.21 g/mol |

InChI |

InChI=1S/C9H14/c1-3-5-7-9-8-6-4-2/h5,7,9H,1,4,6,8H2,2H3 |

InChI Key |

VOHOBADKHIPLHT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=CC=C=C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Nona 1,2,4 Triene and Its Structural Analogs

Catalytic Cycloaddition Strategies for Nonatriene Construction

Catalytic cycloaddition reactions have emerged as a highly effective approach for the synthesis of cyclic and bicyclic structures that form the core of many nonatriene analogs. These reactions, often mediated by transition metal catalysts, allow for the formation of multiple carbon-carbon bonds in a single step, offering a high degree of atom economy and control over stereochemistry.

Transition Metal-Catalyzed [6π + 2π] Cycloaddition Reactions

A prominent strategy for constructing the bicyclo[4.2.1]nona-2,4,7-triene skeleton, a key structural analog of nona-1,2,4-triene, is the transition metal-catalyzed [6π + 2π] cycloaddition. This reaction typically involves the cycloaddition of a 1,3,5-cycloheptatriene derivative (the 6π component) with an alkyne or allene (B1206475) (the 2π component).

Cobalt complexes have proven to be highly effective catalysts for [6π + 2π] cycloaddition reactions. A notable example is the three-component catalytic system Co(acac)₂(dppe)/Zn/ZnI₂. This system has been successfully employed in the synthesis of a wide range of functionally substituted bicyclo[4.2.1]nona-2,4,7-trienes. nih.govnih.govmdpi.comresearchgate.net The reaction proceeds by the cyclocodimerization of a cycloheptatriene derivative with various terminal alkynes. nih.govmdpi.com

The reaction conditions typically involve heating the substrates in the presence of the cobalt catalyst in a solvent such as 1,2-dichloroethane (DCE). nih.govmdpi.commdpi.com The use of zinc powder and zinc iodide as additives is crucial for the catalytic activity. These reactions generally afford the desired bicyclic products in high yields, often ranging from 70% to over 90%. nih.govnih.govmdpi.com For instance, the cycloaddition of 2-tropylcyclohexanone with various terminal alkynes using the Co(acac)₂(dppe)/Zn/ZnI₂ system yields substituted bicyclo[4.2.1]nona-2,4,7-trienes in 70–89% yields. nih.govnih.gov

A plausible mechanism for this transformation involves the in situ reduction of the Co(II) precursor to a catalytically active Co(I) species. This Co(I) complex then coordinates to both the cycloheptatriene and the alkyne, facilitating the cycloaddition process.

Table 1: Examples of Cobalt-Catalyzed [6π + 2π] Cycloaddition for the Synthesis of Bicyclo[4.2.1]nona-2,4,7-triene Derivatives

| Cycloheptatriene Derivative | Alkyne/Allene | Product Yield (%) |

|---|---|---|

| 2-Tropylcyclohexanone | Terminal Alkynes | 70-89 |

| 1-Benzoylcycloheptatriene | Hexyn-1 | 80-84 |

| 1-Benzoylcycloheptatriene | 4-Pentynenitrile | 80-84 |

| N-Carbocholesteroxyazepine | Terminal Alkynes | 79-95 |

Data sourced from references nih.govnih.govmdpi.commdpi.com

Titanium-based catalytic systems have also been successfully applied to the [6π + 2π] cycloaddition for the synthesis of bicyclo[4.2.1]nona-2,4,7-trienes. acs.orgresearchgate.net The two-component system Ti(acac)₂Cl₂-Et₂AlCl is a particularly effective catalyst for this transformation. researchgate.netnih.govmdpi.comrsc.org This catalytic system has been used for the cycloaddition of both alkynes and allenes to 7-substituted 1,3,5-cycloheptatrienes, affording the corresponding bicyclo[4.2.1]nona-2,4-diene and bicyclo[4.2.1]nona-2,4,7-triene derivatives in high yields. researchgate.netnih.gov

For example, the reaction of 7-alkyl(allyl,phenyl)-1,3,5-cycloheptatrienes with Si-containing alkynes catalyzed by the Ti(acac)₂Cl₂/Et₂AlCl system furnishes substituted bicyclo[4.2.1]nona-2,4,7-trienes in good yields of 79–88%. rsc.org The reaction conditions typically involve heating the reactants in a solvent like benzene at 80 °C. researchgate.netmdpi.com

The scope of the [6π + 2π] cycloaddition is broad with respect to the cycloheptatriene precursor. A variety of 1-substituted and 7-substituted 1,3,5-cycloheptatrienes can be utilized, allowing for the introduction of diverse functional groups into the final bicyclic product. mdpi.comresearchgate.netacs.orgrsc.org For instance, cycloheptatrienes bearing alkyl, benzyl, hydroxymethyl, and benzoyl substituents at the 1-position have been successfully employed in these reactions. mdpi.comresearchgate.netacs.org

In addition to carbocyclic cycloheptatrienes, heterocyclic analogs such as azepines have also been used as the 6π component. mdpi.comresearchgate.netacs.org The cobalt-catalyzed [6π + 2π] cycloaddition of N-substituted azepines with alkynes provides an efficient route to 9-azabicyclo[4.2.1]nona-2,4,7-trienes. mdpi.comresearchgate.net For example, N-carbocholesteroxyazepine reacts with a variety of functionally substituted terminal alkynes in the presence of the Co(acac)₂(dppe)/Zn/ZnI₂ system to give the corresponding azabicyclic products in high yields (79–95%). mdpi.com

However, there are limitations to the scope of these reactions. The reactivity can be influenced by the nature of the substituents on the cycloheptatriene or azepine ring. Highly sterically hindered substrates may exhibit lower reactivity.

The reactivity of the 2π component (alkyne or allene) is a critical factor in the success of the [6π + 2π] cycloaddition. A wide range of terminal alkynes bearing various functional groups have been shown to be effective reaction partners. nih.govmdpi.commdpi.com These include alkynes with nitrile, ester, acetyl, phthalimide, and sulfide functionalities. nih.gov The cobalt-catalytic system, in particular, demonstrates a high tolerance for a variety of substituents on the alkyne. mdpi.com

Both terminal and some internal alkynes can participate in these cycloadditions. However, symmetrical internal alkynes such as hex-3-yne have been reported to be less competent 2π components in some titanium-catalyzed systems, often leading to competitive homo-cyclotrimerization of the alkyne. rsc.org In contrast, the cobalt system has been shown to be effective with symmetrical disubstituted alkynes like 1,4-butynediol. mdpi.com Allenes also serve as effective 2π components in these cycloaddition reactions, leading to the formation of bicyclo[4.2.1]nona-2,4-dienes. nih.govnih.gov

Diels-Alder Reactions and Related Pericyclic Cycloadditions for Triene Formation

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful and widely used method for the formation of six-membered rings and can be conceptually applied to the synthesis of triene systems. wikipedia.org This reaction involves the combination of a conjugated diene (the 4π component) with a dienophile (the 2π component) to form a cyclohexene derivative. wikipedia.org

While direct synthesis of the acyclic nona-1,2,4-triene via a standard Diels-Alder reaction is not straightforward, the principles of this reaction are fundamental to the construction of cyclic triene systems. For instance, the reaction of bicyclo[6.1.0]nona-2,4,6-triene with dimethyl acetylenedicarboxylate results in a Diels-Alder adduct. rsc.org

The reactivity in Diels-Alder reactions is governed by the electronic properties of the diene and dienophile. Typically, the reaction is facilitated by an electron-rich diene and an electron-poor dienophile. youtube.com The versatility of the Diels-Alder reaction allows for the introduction of a wide range of substituents and the control of stereochemistry, making it a valuable tool in the synthesis of complex cyclic and polycyclic molecules that can serve as precursors or structural analogs to acyclic trienes. wikipedia.org

Intramolecular Cyclizations to Form Nonatriene Scaffolds

Intramolecular cyclization reactions are powerful tools for the construction of cyclic systems from acyclic precursors. In the context of nonatriene synthesis, these reactions can be employed to form the core carbocyclic or heterocyclic framework. While specific examples leading directly to nona-1,2,4-triene are not extensively documented, the principles of intramolecular cyclization are broadly applicable to the synthesis of various nonatriene-containing structures. For instance, bioactive tricyclic quinazolines have been synthesized in high yields through the formic acid-catalyzed intramolecular cyclization of related aminoalkyl derivatives nih.gov. The intramolecular Heck reaction is another versatile method for generating cyclic compounds, with the ability to form a wide range of ring sizes wikipedia.orglibretexts.org. This palladium-catalyzed coupling of an aryl or alkenyl halide with an alkene within the same molecule can produce complex cyclic structures that could serve as precursors to or contain a nonatriene moiety wikipedia.org.

| Reaction Type | Description | Potential Application to Nonatrienes |

| Formic Acid-Catalyzed Cyclization | Intramolecular reaction of aminoalkyl derivatives to form heterocyclic systems. | Synthesis of heterocyclic nonatriene analogs. |

| Intramolecular Heck Reaction | Palladium-catalyzed coupling of an alkenyl halide and an alkene in the same molecule. | Formation of carbocyclic nonatriene scaffolds. |

Stereoselective Approaches in Nonatriene Synthesis

The control of stereochemistry is paramount in modern organic synthesis, particularly for compounds with multiple stereocenters or complex geometries. Stereoselective methods allow for the synthesis of specific isomers of a target molecule, which is often crucial for its biological activity or material properties.

Diastereoselective Synthesis of Substituted Nonatrienes

Diastereoselective synthesis aims to produce one diastereomer of a product in preference to others. This is often achieved by employing chiral auxiliaries, catalysts, or by taking advantage of the inherent stereochemical biases of a particular reaction. For instance, cascade inter–intramolecular double Michael addition strategies have been used for the synthesis of highly functionalized cyclohexanones with excellent diastereoselectivity beilstein-journals.orgnih.govresearchgate.net. While not directly producing a linear nonatriene, these methods for creating substituted cyclic systems demonstrate the potential for controlling diastereoselectivity in complex molecules that could be further elaborated into nonatriene structures. The principles of stereocontrol in these reactions, such as the use of phase transfer catalysts in a biphasic medium, could be adapted for the synthesis of substituted nonatrienes beilstein-journals.orgnih.govresearchgate.net.

| Methodology | Key Features | Reported Diastereoselectivity |

| Cascade Michael Addition | Forms highly functionalized cyclohexanones. | Complete diastereoselectivity in many cases. beilstein-journals.orgnih.govresearchgate.net |

| Amino Acid-Derived Nitriles | Synthesis of substituted chromenopyrrolidinones. | Varying degrees of stereoselectivity. aalto.fi |

Enantioselective Control in Bridged Nonatriene Assembly

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. This is particularly important in the synthesis of chiral molecules. The catalytic enantioselective synthesis of bridged bicyclic ketals from achiral, acyclic diols represents a significant advancement in this area nih.gov. This type of reaction combines asymmetric catalysis with a distal radical migration to create complex, enantioenriched structures nih.gov. Another powerful tool for constructing bridged bicyclic systems is the type 2 intramolecular Diels-Alder (IMDA) reaction, which can deliver products with high diastereomeric and enantiomeric purity when chiral auxiliaries are used nih.gov. These methods are applicable to the assembly of bridged nonatriene frameworks, which are present in a number of biologically important natural products nih.gov.

| Reaction | Catalyst/Auxiliary | Outcome |

| Copper-Catalyzed Carboetherification | Copper catalysts | Enantioenriched tetrahydrofurans and bridged bicyclic ketals. nih.gov |

| Intramolecular Diels-Alder (IMDA) | Oxazolidinone chiral auxiliaries | Bridged bicyclic systems in high diastereomeric (97-99% de) and enantiomeric purity. nih.gov |

Synthesis via Rearrangement Processes

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a new constitutional isomer. These transformations can be a powerful way to access complex molecular architectures from simpler starting materials.

Skattebøl Rearrangements in Spiro-Nonatriene Contexts

The Skattebøl rearrangement is a chemical reaction that converts a gem-dihalocyclopropane into an allene using an organolithium reagent wikipedia.org. This reaction proceeds through a carbene intermediate wikipedia.org. When the cyclopropane ring is part of a spirocyclic system containing unsaturation, such as a spiro[4.4]nonatriene derivative, the rearrangement can lead to the formation of annulated fulvenes rsc.orgrsc.org. This process has been explored in the synthesis of enantioenriched, aryl-substituted annulated fulvenes from a carboxy-substituted spiro[4.4]nonatriene through an oxidative Heck cascade followed by the rearrangement rsc.orgrsc.org. The Skattebøl rearrangement has also been established as a route to polyallenes from the metathesis polymer of norbornene nih.gov.

| Starting Material | Reagent | Product |

| gem-Dihalocyclopropane | Organolithium | Allene wikipedia.org |

| Carboxy-substituted spiro[4.4]nonatriene | Pd(II) catalyst and arylboronic acid | Annulated fulvenes rsc.orgrsc.org |

Interception of Oxidative Heck Reactions in Nonatriene Synthesis

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene wikipedia.orglibretexts.org. Oxidative Heck reactions are a variation where a Pd(II) catalyst is used, and the Pd(0) species is regenerated by an oxidant. This methodology has been employed for the selective formation of complex dienes and polyenes nih.gov. In the context of nonatriene synthesis, an oxidative Heck reaction can be part of a cascade process. For example, a novel synthesis of aryl-substituted, enantioenriched fulvenes is initiated by an oxidative Heck cascade involving a carboxy-substituted spiro[4.4]nonatriene rsc.orgrsc.orgresearchgate.net. Mechanistic studies suggest that this transformation proceeds through a Pd(II)-mediated 1,5-vinyl shift from a vinyl–palladium intermediate rsc.orgrsc.org. This demonstrates the potential for intercepting intermediates in oxidative Heck reactions to generate complex triene-containing structures.

| Reaction | Key Intermediate | Product Type |

| Oxidative Heck Vinylation | Vinyl-palladium species | Complex dienes and polyenes nih.gov |

| Oxidative Heck Cascade and Rearrangement | Vinyl–palladium intermediate undergoing a 1,5-vinyl shift | Annulated fulvenes from spiro[4.4]nonatriene rsc.orgrsc.org |

Derivatization Strategies for Nona-1,2,4-triene and its Analogs

The strategic modification of the nona-1,2,4-triene framework and its structural analogs is crucial for modulating their chemical properties and potential applications. Derivatization can be broadly categorized into two main approaches: the introduction of heteroatoms into the core skeleton to create heterocyclic analogs, and the functionalization of peripheral positions of the existing carbocyclic or heterocyclic structure. These strategies allow for the fine-tuning of electronic, steric, and pharmacokinetic properties of the parent molecule.

Introduction of Heteroatoms into the Nonatriene Skeleton (e.g., azabicyclo-, oxabicyclo-nonatrienes)

A primary strategy for modifying the nonatriene skeleton involves the incorporation of heteroatoms such as nitrogen and oxygen, leading to the formation of azabicyclo- and oxabicyclo-nonatrienes, respectively. These heterocyclic structures offer altered reactivity, solubility, and biological activity profiles compared to their carbocyclic counterparts.

A prominent method for the synthesis of nitrogen-containing analogs is the [6π+2π]-cycloaddition reaction. For instance, the cobalt(I)-catalyzed cycloaddition of N-carbocholesteroxyazepine with various terminal alkynes and 1,3-diynes provides a direct route to substituted 9-azabicyclo[4.2.1]nona-2,4,7-trienes. nih.gov This reaction, utilizing a three-component catalytic system of Co(acac)₂ (dppe)/Zn/ZnI₂, proceeds in high yields (77–90%) and allows for the introduction of a diverse range of substituents derived from the alkyne component. nih.gov The reaction demonstrates broad scope with respect to the alkyne, accommodating various functional groups.

Similarly, new fluorene-containing 9-azabicyclo[4.2.1]nona-2,4,7-trienes have been synthesized via a [6π+2π]-cycloaddition of alkynes to 9H-fluoren-9-ylmethyl 1H-azepine-1-carboxylate. researchgate.net This methodology also employs a cobalt catalyst and furnishes the desired azabicyclic products in high yields. researchgate.net The introduction of the bulky fluorene moiety can significantly influence the pharmacological and material properties of the resulting compounds.

The synthesis of oxygen-containing bicyclic systems has also been explored. While direct synthesis of oxabicyclo-nonatrienes is less commonly reported, methodologies for related structures provide insight into potential synthetic routes. For example, an efficient synthesis of oxabicyclo[3.3.1]nonenes has been developed via a (3,5)-oxonium-ene reaction of geraniol with aldehydes and epoxides, promoted by boron trifluoride etherate. Although this method yields a nonene rather than a triene, it highlights a cyclization strategy that could potentially be adapted to produce more unsaturated systems.

Table 1: Synthesis of Substituted 9-Azabicyclo[4.2.1]nona-2,4,7-trienes via Cobalt-Catalyzed [6π+2π]-Cycloaddition

| Dienophile | Alkyne/Diyne | Catalyst System | Yield (%) | Reference |

| N-Carbocholesteroxyazepine | Terminal Alkynes | Co(acac)₂(dppe)/Zn/ZnI₂ | 79-95 | nih.govmdpi.com |

| N-Carbocholesteroxyazepine | 1,3-Diynes | Co(acac)₂(dppe)/Zn/ZnI₂ | 77-90 | nih.gov |

| 9H-Fluoren-9-ylmethyl 1H-azepine-1-carboxylate | Terminal Alkynes | Co(acac)₂(dppe)/Zn/ZnI₂ | 75-96 | researchgate.net |

Functionalization of Peripheral Sites

Beyond the incorporation of heteroatoms into the core structure, the derivatization of nona-1,2,4-triene analogs can be achieved by modifying the functional groups at the periphery of the molecule. This approach allows for the systematic investigation of structure-activity relationships and the attachment of reporter groups or other functionalities.

Post-synthetic modifications of the bicyclic triene system can be achieved through various organic transformations. For the 9-azabicyclo[4.2.1]nona-2,4,7-triene system, selective saturation of the double bonds represents a key functionalization strategy. researchgate.net Catalytic hydrogenation can be employed to reduce one or more of the π-bonds, leading to the formation of dienes or fully saturated bicyclic systems. researchgate.net The specific outcome of the hydrogenation is dependent on the catalyst, reaction conditions, and the substitution pattern of the triene.

Another important peripheral functionalization is epoxidation. researchgate.net The treatment of the 9-azabicyclo[4.2.1]nona-2,4,7-triene system with an epoxidizing agent, such as a peroxy acid, can convert one of the double bonds into an epoxide ring. This introduces a reactive handle for further nucleophilic attack, allowing for the introduction of a wide range of functional groups. The regioselectivity of the epoxidation can often be controlled by the steric and electronic environment of the different double bonds within the molecule.

The Diels-Alder reaction itself, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings and can be considered a method for peripheral functionalization when the diene or dienophile is part of a larger molecular framework. wikipedia.orgorganic-chemistry.org While not a direct functionalization of a pre-formed nonatriene, the principles of the Diels-Alder reaction, including the influence of electron-donating and electron-withdrawing groups on the diene and dienophile respectively, are fundamental to the synthesis of complex cyclic systems. chemistrysteps.comyoutube.com Intramolecular Diels-Alder reactions, in particular, can lead to the formation of complex polycyclic structures from a linear precursor containing both a diene and a dienophile. masterorganicchemistry.com

Table 2: Common Peripheral Functionalization Reactions of Bicyclic Trienes

| Reaction | Reagents | Functional Group Transformation |

| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Pd, Pt) | Alkene to Alkane |

| Epoxidation | Peroxy Acid (e.g., m-CPBA) | Alkene to Epoxide |

Mechanistic Investigations and Reaction Pathways of Nonatriene Systems

Sigmatropic Rearrangements in Nonatriene Chemistry

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-electron system in an intramolecular process. wikipedia.org In the context of nonatriene systems, these rearrangements are crucial for skeletal reorganization and the formation of complex cyclic and bicyclic structures. The reaction proceeds through a cyclic transition state, and its feasibility is often governed by orbital symmetry rules. wikipedia.org

The Cope rearrangement is a researchgate.netresearchgate.net-sigmatropic rearrangement of a 1,5-diene. numberanalytics.comnumberanalytics.com This reaction is a classic example of a pericyclic reaction that typically proceeds through a concerted mechanism involving a single, high-order transition state without forming intermediates. numberanalytics.comnumberanalytics.com The stereochemical outcome is highly predictable, often favoring a chair-like transition state due to its lower energy compared to the boat-like alternative. numberanalytics.com

In nonatriene systems, the Cope rearrangement provides a pathway for significant structural transformation. A key example is the thermal rearrangement of cis-cyclonona-1,2,6-triene to 2,3-divinylcyclopentene. This reaction, studied in the gas phase, is quantitative, homogeneous, and kinetically first-order. rsc.org The unimolecular nature of this rearrangement is well-established, with kinetic data providing insight into the transition state's energetics. rsc.org Computational studies have been instrumental in understanding the potential energy surfaces and confirming that the rearrangement is the prototype for many pericyclic reactions. researchgate.net

| Parameter | Value | Conditions |

| Activation Energy (Ea) | 31.68 kcal/mol | Gas Phase, 146-181°C |

| Pre-exponential Factor (A) | 10¹²·⁴⁷ s⁻¹ | Gas Phase, 146-181°C |

| Reaction Type | Unimolecular, First-Order | - |

| Kinetic data for the Cope rearrangement of cis-cyclonona-1,2,6-triene. rsc.org |

While thermal sigmatropic shifts are well-documented, transition metals can mediate rearrangements that are otherwise difficult or require harsh conditions. Palladium(II) complexes, in particular, have been shown to facilitate novel reaction pathways in nonatriene systems, including 1,5-vinyl shifts coupled with carbon-carbon bond cleavage. researchgate.netrsc.orgnih.gov

A notable example is the rearrangement of a carboxy-substituted spiro[4.4]nonatriene into annulated fulvenes. researchgate.netrsc.org This transformation is initiated by an oxidative Heck cascade. rsc.org Mechanistic studies, supported by Density Functional Theory (DFT) calculations, indicate that the key step is a Pd(II)-mediated 1,5-vinyl shift from a vinyl-palladium intermediate, which culminates in protodepalladation. researchgate.netrsc.orgnih.gov This process involves the cleavage of a relatively unstrained C-C bond, a challenging transformation in organic synthesis. rsc.orgresearchgate.net The palladium intermediate accelerates the sigmatropic rearrangement, providing a distinct mechanism compared to rearrangements proceeding through coordination complexes. rsc.org This spiro-to-fused bicycle conversion is tolerant of various arylboronic acids, demonstrating its synthetic utility. researchgate.netrsc.org

| Arylboronic Acid | Product | Yield (%) | Enantiomeric Ratio (er) |

| 4-Methoxyphenylboronic acid | Diaryl fulvene | 59 | 87:13 |

| Phenylboronic acid | Diaryl fulvene | 55 | 86:14 |

| 4-(Trifluoromethyl)phenylboronic acid | Diaryl fulvene | 45 | 88:12 |

| 3,5-Dimethylphenylboronic acid | Diaryl fulvene | 52 | 86:14 |

| Rearrangement of a carboxy-substituted spiro[4.4]nonatriene with various arylboronic acids under optimized Pd(II)-mediated conditions. researchgate.net |

The general mechanism of palladium-catalyzed C-C bond cleavage often involves oxidative addition of the metal into a C-C bond or, more commonly, β-carbon elimination from an organopalladium intermediate. chemrxiv.orgrsc.org In the case of unstrained systems, such as certain alcohols, C-C cleavage can be favored over C-H activation by tuning the steric environment of the substrate. researchgate.netsci-hub.se

The influence of metals on sigmatropic shifts extends beyond palladium. Various transition metals can catalyze these rearrangements by forming intermediates and altering the reaction pathway. wikipedia.org Metal promotion often occurs through transition-state complexation, where the metal coordinates to the π-system, lowering the activation energy of the pericyclic reaction. researchgate.netacs.org This strategy can even make formally forbidden reactions, according to Woodward-Hoffmann rules, become thermally accessible. chemrxiv.org

For instance, rhodium(I) complexes can catalyze the stereospecific rearrangement of certain nonatrienes to cis-8,9-dihydroindenes. researchgate.net Similarly, platinum(II) has been shown to be effective in catalyzing intramolecular [6+2] cycloadditions of alkynes tethered to cycloheptatrienes, leading to the formation of bicyclo[4.2.1]nona-2,4,7-trienes. rsc.org These metal-catalyzed processes often proceed through stepwise mechanisms involving organometallic intermediates, contrasting with the concerted nature of their thermal counterparts. researchgate.net Quantum chemical methods have been employed to study the path of the Pd(II)-promoted Cope rearrangement, revealing the intricate role of the metal in the transition state. researchgate.net

A degenerate rearrangement is a reaction where the product is structurally indistinguishable from the starting material, although the atoms have shifted their positions. These processes are often studied using isotopic labeling or by analyzing temperature-dependent NMR spectra. researchgate.net

Bicyclic nonatriene systems exhibit several fascinating degenerate rearrangements. The bicyclo[3.2.2]nonatrienyl anion, for example, is a stable, delocalized ion that undergoes a degenerate scrambling process. researchgate.net Another well-studied case is the thermal rearrangement of cis-bicyclo[6.1.0]nona-2,4,6-triene. capes.gov.brclockss.org This molecule undergoes a degenerate Cope rearrangement, a fluxional process that interconverts enantiomeric forms of the molecule. capes.gov.br The study of these rearrangements provides fundamental insights into bonding and reactivity in fluxional molecules. The chemistry of the bicyclo[3.2.2]nonatrienyl system has been a key testing ground for the concept of bicycloaromaticity. researchgate.netacs.orgwikipedia.org

Reaction Pathway Bifurcations on Potential Energy Surfaces

While many reactions proceed through a distinct transition state leading to a single product, some systems, including trienes, exhibit more complex behavior involving bifurcations on the potential energy surface (PES). nih.govnih.gov A reaction pathway bifurcation occurs when a single transition state leads to two or more different products without an intervening intermediate. nih.govnih.gov This phenomenon arises when the reaction pathway traverses a valley-ridge inflection (VRI) point, where the minimum energy path splits. nih.govacs.org

In such cases, selectivity is not governed by the relative energies of competing transition states (as in Curtin-Hammett kinetics), but rather by the topography of the PES after the single transition state and by molecular dynamics. nih.govnih.gov Computational chemistry is essential for identifying and understanding these pathways. nih.gov Early examples of bifurcations were found in simple isomerizations, but they are now recognized in more complex organic reactions, including pericyclic reactions. nih.gov For example, bifurcations have been identified on the potential energy surfaces for the rearrangements of molecules like cis-bicyclo[6.1.0]nona-2,4,6-triene. nih.gov

Molecular dynamics simulations are critical for predicting product ratios in bifurcating reactions. acs.orgresearchgate.net By simulating trajectories starting from the ambimodal transition state, researchers can observe how the system evolves over time to form different products. nih.govacs.org These simulations have shown that for some ambimodal pericyclic reactions, product ratios are dynamically controlled, with a preference for one product over another despite both originating from the same transition state. nsf.gov The study of such surfaces is crucial, as analysis based solely on stationary points can provide an inadequate description of the reaction mechanism and selectivity. acs.orgresearchgate.net

Electrophilic and Nucleophilic Reactivity of Nonatriene Systems

The extended π-system of a nonatriene, such as nona-1,2,4-triene, dictates its reactivity towards electrophiles and nucleophiles. The conjugated double bonds allow for delocalization of charge in intermediates, leading to characteristic reaction patterns.

Electrophilic Reactivity: Conjugated trienes readily undergo electrophilic addition. slideshare.net The mechanism is initiated by the attack of an electrophile (e.g., H⁺ from HBr) on one of the terminal double bonds. libretexts.org This addition follows Markovnikov's rule to the extent that it generates the most stable carbocation intermediate. libretexts.org In a conjugated system, the most stable intermediate is an allylic carbocation, which is further stabilized by resonance, delocalizing the positive charge across multiple carbon atoms. libretexts.orgchemistrynotmystery.com

For a conjugated triene, this initial protonation leads to a resonance-stabilized cation where the positive charge is shared across several carbons (e.g., C2, C4, C6). A subsequent attack by a nucleophile (e.g., Br⁻) can occur at any of these electron-deficient centers, leading to a mixture of products. libretexts.org This can result in 1,2-, 1,4-, or even 1,6-addition products. youtube.com The distribution of these products is often dependent on reaction conditions. At lower temperatures, the reaction is under kinetic control, favoring the product that is formed fastest (often the 1,2-adduct due to proximity and a more stable secondary carbocation character). chemistrynotmystery.com At higher temperatures, the reaction is under thermodynamic control, favoring the most stable product, which is often the 1,4- or 1,6-adduct due to the formation of a more substituted internal double bond. youtube.com

Nucleophilic Reactivity: A nonatriene system itself is electron-rich and generally not susceptible to direct nucleophilic attack unless it is activated. Activation typically requires the presence of strong electron-withdrawing groups (EWGs) conjugated with the triene system. chemistrysteps.com These groups make the carbon atoms of the π-system electrophilic and susceptible to attack by a strong nucleophile.

Alternatively, the nucleophilic reactivity of a triene can be altered by coordination to a transition metal. The coordination of an olefin (or diene/triene) to an electron-deficient metal center can activate the π-system towards nucleophilic attack. acs.org This strategy is fundamental in many organometallic catalytic cycles where a nucleophile attacks the coordinated substrate rather than the free ligand.

Table 3: Potential Products from Electrophilic Addition of HBr to nona-1,2,4-triene

| Product Name | Type of Addition | Note |

|---|---|---|

| 4-Bromonona-1,2-diene | 1,4-Addition* | Nucleophile attacks C4 of the initial allylic cation. |

| 2-Bromonona-1,3-diene | 1,2-Addition* | Nucleophile attacks C2 of the initial allylic cation. |

| 6-Bromonona-1,3-diene | 1,6-Addition* | Requires resonance delocalization across the entire triene system. |

*Based on initial protonation at C1.

Advanced Spectroscopic and Analytical Methodologies for the Structural Elucidation and Characterization of Nonatriene Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including nonatriene compounds. longdom.org It provides a wealth of information regarding the chemical environment, connectivity, and stereochemistry of atoms within a molecule. longdom.orgupi.eduresearchgate.net

One-Dimensional (1H, 13C) NMR Analysis

One-dimensional NMR techniques, specifically proton (¹H) and carbon-13 (¹³C) NMR, are the initial and most fundamental steps in the structural analysis of nonatrienes. upi.eduyoutube.com

¹H NMR Spectroscopy : This technique provides information about the number of different types of protons, their chemical environment (chemical shift), the number of neighboring protons (spin-spin splitting or multiplicity), and the relative number of protons of each type (integration). researchgate.netyoutube.com For a compound like Nona-1,2,4-triene, the ¹H NMR spectrum would exhibit distinct signals for the allenic, olefinic, and aliphatic protons, with their chemical shifts and coupling constants providing crucial data for assigning their positions in the carbon chain.

¹³C NMR Spectroscopy : Complementing ¹H NMR, ¹³C NMR spectroscopy details the carbon framework of the molecule. youtube.com Each unique carbon atom in the nonatriene structure will typically produce a distinct signal, with its chemical shift indicating its electronic environment (e.g., sp, sp², sp³ hybridized). While standard ¹³C NMR spectra are often proton-decoupled, resulting in singlets for each carbon, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. mdpi.com

Table 1: Hypothetical ¹H and ¹³C NMR Data for Nona-1,2,4-triene This table is generated for illustrative purposes based on general principles of NMR spectroscopy.

| ¹H NMR Data | ¹³C NMR Data | |||

|---|---|---|---|---|

| Position | Chemical Shift (δ, ppm) | Multiplicity | Position | Chemical Shift (δ, ppm) |

| H-1 | ~4.8-5.0 | dd | C-1 | ~75-80 |

| H-2 | ~5.1-5.3 | t | C-2 | ~200-210 |

| H-3 | ~5.6-5.8 | dt | C-3 | ~90-95 |

| H-4 | ~6.0-6.3 | m | C-4 | ~130-135 |

| H-5 | ~5.4-5.6 | m | C-5 | ~125-130 |

| H-6 | ~2.0-2.2 | q | C-6 | ~30-35 |

| H-7 | ~1.3-1.5 | sextet | C-7 | ~25-30 |

| H-8 | ~1.2-1.4 | sextet | C-8 | ~20-25 |

| H-9 | ~0.8-1.0 | t | C-9 | ~10-15 |

Dynamic NMR Spectroscopy for Conformational Studies of Cyclononatrienes

While Nona-1,2,4-triene is an acyclic compound, its cyclic counterparts, cyclononatrienes, exhibit interesting dynamic behavior. Dynamic NMR (DNMR) spectroscopy is a powerful tool for studying the conformational changes in these cyclic systems. acs.org By acquiring NMR spectra at variable temperatures, it is possible to observe changes in the line shape of the signals. scispace.comrsc.org At low temperatures, the conformational exchange may be slow on the NMR timescale, allowing for the observation of distinct signals for each conformer. As the temperature increases, the rate of exchange increases, leading to broadening and eventual coalescence of the signals. From this data, thermodynamic parameters for the conformational interchange, such as the activation energy, can be determined. nih.govunibas.it

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. scienceready.com.au For nonatriene compounds, MS provides two critical pieces of information:

Molecular Mass : The molecular ion peak (M⁺) in the mass spectrum gives the exact molecular weight of the compound, which helps to confirm its molecular formula. chemguide.co.uklibretexts.org

Fragmentation Pattern : The energetic ionization process in a mass spectrometer often causes the molecular ion to break apart into smaller, charged fragments. chemguide.co.uklibretexts.org The pattern of these fragments is unique to the structure of the molecule and can be used to deduce its connectivity. scienceready.com.auyoutube.com For Nona-1,2,4-triene, characteristic fragmentation would likely involve cleavage at the allylic and propargylic positions due to the stability of the resulting carbocations. Analysis of these fragmentation patterns can help to confirm the positions of the double and triple bonds within the nonatriene structure. scispace.com

UV Photoelectron Spectroscopy for Electronic Structure Insights

UV Photoelectron Spectroscopy (UPS) is a technique used to investigate the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon irradiation with ultraviolet light. numberanalytics.comseriius.com By applying Koopmans' theorem, the ionization potentials measured by UPS can be related to the energies of the molecular orbitals. For a conjugated system like Nona-1,2,4-triene, UPS can provide valuable insights into the energies of the π-orbitals, which are crucial for understanding its chemical reactivity and spectroscopic properties. researchgate.net Advanced techniques like high-resolution and angle-resolved UPS (ARUPS) can offer even more detailed information about the molecular orbitals and the electronic structure of surfaces and interfaces. aps.orgnumberanalytics.com

Chromatographic Techniques (GC-MS, Flash Column Chromatography) for Purity and Identification Methodologies

The structural elucidation and purification of nonatriene compounds, including Nona-1,2,4-triene, rely heavily on advanced chromatographic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone for identification and purity assessment, while Flash Column Chromatography is an indispensable tool for preparative purification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing a robust method for identifying the components of a mixture and assessing the purity of a sample. The retention time in the gas chromatograph offers a preliminary identification, which is then confirmed by the mass spectrum.

Research Findings:

While specific GC-MS data for Nona-1,2,4-triene is not extensively documented in publicly available literature, data from related nonadiene (B8540087) and nonatriene isomers can provide valuable insights into its expected chromatographic behavior and mass spectral characteristics.

For instance, the Kovats retention index, a dimensionless quantity that relates the retention time of a compound to those of adjacent n-alkanes, is a key parameter in GC. For (E)-1,3-Nonadiene, reported Kovats retention indices are approximately 924 on a semi-standard non-polar column and 1046 on a standard polar column. nih.gov Another isomer, (Z,E,E)-2,4,6-nonatriene, exhibits a Kovats retention index of 1239 on a standard polar column. nih.gov These values suggest that the retention time of Nona-1,2,4-triene would be influenced by the specific GC column and conditions used.

The mass spectrum of a compound is a fingerprint based on its fragmentation pattern upon electron ionization. spectroscopyonline.comlibretexts.org For unsaturated hydrocarbons like nonatrienes, common fragmentation pathways involve the loss of alkyl and alkenyl radicals. The molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of Nona-1,2,4-triene (C9H14), which is 122.21 g/mol . nih.gov

A related compound, 9-Methoxybicyclo[6.1.0]nona-2,4,6-triene, shows prominent peaks at m/z 148 (the molecular ion), 116, and 115 in its mass spectrum. nih.gov The fragmentation of another related structure, spiro[4.4]nona-1,3,6-triene, is dominated by retro-Diels-Alder cleavage, yielding ions at m/z 79 and 39 from a molecular ion peak at m/z 118.1. vulcanchem.com These examples indicate that the fragmentation of Nona-1,2,4-triene would likely involve characteristic losses of small hydrocarbon fragments.

Interactive Data Table: GC-MS Data for Related Nonatriene Isomers

| Compound | Kovats Retention Index (Non-Polar Column) | Kovats Retention Index (Polar Column) | Key Mass Spectral Peaks (m/z) |

| (E)-1,3-Nonadiene | 924 nih.gov | 1046 nih.gov | Not specified |

| (Z,E,E)-2,4,6-nonatriene | Not specified | 1239 nih.gov | Not specified |

| (E)-4,8-Dimethyl-1,3,7-nonatriene | Not specified | Not specified | Predicted: 150 (M+), 93, 81, 69, 41 |

| 9-Methoxybicyclo[6.1.0]nona-2,4,6-triene | Not specified | Not specified | 148 (M+), 116, 115 nih.gov |

| Spiro[4.4]nona-1,3,6-triene | Not specified | Not specified | 118 (M+), 79, 39 vulcanchem.com |

Flash Column Chromatography

Flash column chromatography is a rapid purification technique that utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase, a solvent or mixture of solvents, to separate compounds from a mixture. wisc.edurochester.edusolubilityofthings.comreachdevices.com This method is particularly useful for the preparative scale purification of synthesized compounds, including nonatriene isomers.

Research Findings:

The purification of nonatriene compounds and their derivatives often employs flash column chromatography. The choice of the solvent system (eluent) is critical for achieving good separation. A common approach is to use a mixture of a non-polar solvent, such as petroleum ether or hexanes, and a more polar solvent, like ethyl acetate (B1210297). mdpi.comacs.orgresearchgate.net

The separation process is typically monitored by thin-layer chromatography (TLC) to determine the appropriate solvent polarity. A gradient elution, where the polarity of the solvent mixture is gradually increased, is often employed to effectively separate compounds with different polarities from a reaction mixture. rochester.edu For instance, in the synthesis of substituted 9-azabicyclo[4.2.1]nona-2,4,7-trienes, purification was achieved using a gradient of petroleum ether and ethyl acetate on a silica gel column. mdpi.com

The stationary phase, most commonly silica gel (200-400 mesh), allows for the separation based on the differential adsorption of the compounds. wisc.edu For compounds that may be sensitive to the acidic nature of silica gel, the silica can be deactivated with a small amount of a base like triethylamine (B128534) mixed with the eluent. rochester.edu

Interactive Data Table: Typical Flash Column Chromatography Parameters for Nonatriene-Related Compounds

| Stationary Phase | Common Solvent Systems (Mobile Phase) | Elution Technique | Application |

| Silica Gel wisc.edumdpi.com | Petroleum Ether / Ethyl Acetate mdpi.comacs.org | Gradient Elution rochester.edu | Purification of synthetic reaction mixtures mdpi.comacs.orgresearchgate.net |

| Silica Gel vulcanchem.com | Hexane / Ethyl Acetate vulcanchem.com | Isocratic or Gradient | Isolation of spirocyclic trienes vulcanchem.com |

| Silica Gel rochester.edu | Dichloromethane (as non-polar component) rochester.edu | Isocratic or Gradient | Separation of compounds with good solubility in DCM |

| Deactivated Silica Gel (with triethylamine) rochester.edu | Hexane / Ethyl Acetate with 1-3% Triethylamine | Isocratic or Gradient | Purification of acid-sensitive compounds |

Theoretical and Computational Studies of Nona 1,2,4 Triene and Its Electronic Properties

Quantum Chemical Calculation Methods

Quantum chemical calculations are foundational to understanding the molecular properties of Nona-1,2,4-triene at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energetic properties of the molecule.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency, making it suitable for calculating the properties of medium-sized organic molecules like Nona-1,2,4-triene. DFT calculations are instrumental in determining optimized molecular geometries, which correspond to the lowest energy arrangement of atoms, and in calculating the total electronic energy.

Key applications of DFT for Nona-1,2,4-triene include:

Geometry Optimization: Finding the most stable three-dimensional structure by minimizing the forces on each atom.

Energy Calculations: Determining the electronic energy, which is crucial for comparing the stability of different isomers or conformers.

Vibrational Frequencies: Calculating vibrational modes to confirm that an optimized structure is a true energy minimum and to predict its infrared spectrum.

Below is an illustrative table of optimized geometric parameters for a hypothetical conformer of Nona-1,2,4-triene, as would be obtained from a DFT calculation.

Table 1: Illustrative Optimized Geometric Parameters for Nona-1,2,4-triene. Note: This data is hypothetical and for illustrative purposes only.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C1=C2 | 1.31 Å |

| Bond Length | C2=C3 | 1.29 Å |

| Bond Length | C3-C4 | 1.46 Å |

| Bond Length | C4=C5 | 1.35 Å |

| Bond Angle | C1=C2=C3 | 178.5° |

| Dihedral Angle | H-C4-C5-H | 180.0° |

Ab Initio Methods and Semi-Empirical Approaches

Beyond DFT, other quantum chemical methods offer different levels of theory and computational cost.

Ab Initio Methods: These methods, Latin for "from the beginning," calculate solutions to the Schrödinger equation without using experimental data for parameterization. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) provide a systematic way to improve accuracy. While computationally more demanding than DFT, they are valuable for benchmarking and for systems where DFT may be less reliable.

Semi-Empirical Approaches: These methods simplify quantum mechanical calculations by using parameters derived from experimental data. They are significantly faster than DFT or ab initio methods, allowing for the study of much larger molecular systems or longer timescales, though with a corresponding decrease in accuracy.

These methods can be used to generate data on the relative stability of different molecular forms, as shown in the hypothetical comparison below.

Table 2: Hypothetical Relative Energies of Nona-1,2,4-triene Conformers. Note: This data is hypothetical and for illustrative purposes only.

| Conformer | Relative Energy (kcal/mol) - DFT | Relative Energy (kcal/mol) - MP2 | Relative Energy (kcal/mol) - Semi-Empirical |

|---|---|---|---|

| Conformer A (Lowest Energy) | 0.00 | 0.00 | 0.00 |

| Conformer B | 2.5 | 2.7 | 2.1 |

| Conformer C | 4.1 | 4.5 | 3.8 |

Potential Energy Surface (PES) Analysis

The Potential Energy Surface (PES) is a conceptual and mathematical map that describes the energy of a molecule as a function of its geometry. Analyzing the PES is critical for understanding chemical reactions, conformational changes, and molecular stability.

Identification and Characterization of Transition States

A transition state is a specific configuration along a reaction coordinate that represents the highest potential energy point, corresponding to an energy barrier between reactants and products. Locating and characterizing these states is essential for calculating reaction rates and understanding reaction mechanisms. Computational methods identify transition states as first-order saddle points on the PES, which are energy maxima in one direction (the reaction coordinate) and minima in all other directions. A key confirmation of a transition state is the calculation of its vibrational frequencies, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Table 3: Hypothetical Properties of a Transition State for Nona-1,2,4-triene Isomerization. Note: This data is hypothetical and for illustrative purposes only.

| Property | Value |

|---|---|

| Relative Energy (Activation Barrier) | 25.5 kcal/mol |

| Imaginary Frequency | -450 cm-1 |

| Key Bond Distance in TS | 1.85 Å |

Conformational Analysis and Isomerization Pathways

The complex structure of Nona-1,2,4-triene allows for numerous conformers (rotational isomers) and potential isomerization reactions, such as sigmatropic rearrangements or electrocyclizations. By mapping out regions of the PES, computational chemistry can identify the various stable conformers (local minima) and the transition states that connect them. This analysis reveals the energy barriers for rotation around single bonds and the preferred pathways for conversion between different isomers, providing a complete picture of the molecule's dynamic behavior.

Molecular Dynamics Simulations for Reaction Pathway Trajectories

While PES analysis identifies static points (minima and saddle points), molecular dynamics (MD) simulations provide a time-dependent view of molecular behavior. MD simulations model the motion of atoms over time by solving Newton's equations of motion, where the forces are derived from the potential energy surface.

Ab initio molecular dynamics (AIMD) is a particularly powerful technique where these forces are calculated "on-the-fly" using quantum chemical methods. This allows for the exploration of reaction pathways and dynamics without pre-existing knowledge of the reaction coordinate. For a molecule like Nona-1,2,4-triene, MD simulations can:

Trace the actual trajectories that molecules follow during an isomerization reaction.

Determine the timescale of conformational changes.

Reveal whether bond-forming and bond-breaking events in a reaction are concerted (occur simultaneously) or stepwise (occur sequentially).

Provide insights into the role of kinetic energy and temperature in overcoming reaction barriers.

By analyzing a large number of trajectories, researchers can gain a statistical understanding of the reaction dynamics, complementing the static picture provided by PES calculations.

Electronic Structure Theory and Bonding in Nonatriene Systems

The electronic structure of nona-1,2,4-triene, a conjugated polyene, is fundamentally governed by the delocalization of its π-electrons across the carbon backbone. Theoretical and computational chemistry provides powerful tools to understand the bonding and electronic properties of such systems. Methodologies like Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis offer deep insights into the molecule's structure and reactivity.

At the core of understanding nonatriene systems is the concept of π-electron conjugation. The overlapping p-orbitals on the sp²-hybridized carbon atoms form a continuous π-system, leading to the delocalization of electrons. This delocalization is a key factor in the stability and reactivity of the molecule. Quantum chemical calculations, particularly using DFT with functionals like B3LYP, are instrumental in elucidating the optimized geometry and electronic properties of such conjugated molecules.

A detailed analysis of the bonding in nonatriene systems can be achieved through NBO analysis. This method partitions the complex molecular wavefunction into localized one-center (lone pairs) and two-center (bonds) units, which align with the intuitive Lewis structure representation. NBO analysis provides a quantitative description of the electron density distribution, atomic charges, and the nature of the hybrid orbitals involved in bonding. For a nonatriene system, this analysis would typically reveal the σ-framework composed of sp²-hybridized carbon atoms and the delocalized π-system.

Furthermore, NBO analysis can quantify the extent of electron delocalization through the examination of donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energies associated with these interactions provide a measure of the hyperconjugative and conjugative effects within the molecule. In a nonatriene, significant stabilization energies would be expected from the interactions between the π-orbitals of the double bonds, confirming the delocalized nature of the π-system.

The following table illustrates the kind of data that can be obtained from an NBO analysis for a hypothetical nonatriene system, showcasing the hybridization and electron population of key bonds.

| Bond (C-C) | Bond Type | Hybridization of C1 | Hybridization of C2 | Electron Population |

| C1=C2 | σ | sp¹.⁹¹ | sp¹.⁹¹ | ~1.98 e⁻ |

| π | p¹.⁰⁰ | p¹.⁰⁰ | ~1.97 e⁻ | |

| C2-C3 | σ | sp².¹⁰ | sp².¹⁰ | ~1.97 e⁻ |

| C3=C4 | σ | sp¹.⁹⁵ | sp¹.⁹⁵ | ~1.98 e⁻ |

| π | p¹.⁰⁰ | p¹.⁰⁰ | ~1.96 e⁻ | |

| C4-C5 | σ | sp².⁰⁵ | sp².⁰⁵ | ~1.97 e⁻ |

| C5=C6 | σ | sp¹.⁹³ | sp¹.⁹³ | ~1.98 e⁻ |

| π | p¹.⁰⁰ | p¹.⁰⁰ | ~1.95 e⁻ |

Note: The data in this table is illustrative for a generic nonatriene system and is based on typical values found in computational studies of conjugated polyenes.

Computational Prediction of Reactivity and Selectivity in Nonatriene Transformations

Computational chemistry plays a crucial role in predicting the reactivity and selectivity of chemical reactions involving nonatriene systems. By modeling the potential energy surface of a reaction, chemists can identify transition states and calculate activation energies, which are key indicators of reaction feasibility and rate. For nonatrienes, which can undergo a variety of transformations such as cycloadditions and electrocyclic reactions, computational methods are invaluable for predicting the likely outcomes.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain the reactivity of conjugated systems. The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy gap between the HOMO and LUMO can indicate the likelihood of a reaction; a smaller gap generally corresponds to a more facile reaction. Computational methods can accurately calculate the energies and visualize the shapes of these frontier orbitals for nonatrienes.

For pericyclic reactions, such as the Diels-Alder reaction or electrocyclization, the Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry, predict the stereochemical outcome. libretexts.org Computational models can confirm these predictions by locating the transition state structures and analyzing their geometries and energies. For instance, in a potential Diels-Alder reaction involving a nonatriene, calculations can determine whether the endo or exo product is favored by comparing the activation energies of the corresponding transition states.

The selectivity of a reaction (regioselectivity and stereoselectivity) can also be predicted with high accuracy. By calculating the energies of all possible products and the transition states leading to them, the most likely reaction pathway can be determined. For example, in an electrophilic addition to a nonatriene, computational models can predict which of the double bonds is more reactive and at which carbon atom the electrophile will preferentially add by analyzing the charge distribution and the stability of the resulting carbocation intermediates.

The following table provides an example of how computational data can be used to predict the outcome of a hypothetical reaction involving a nonatriene.

| Reaction Pathway | Activation Energy (kcal/mol) | Relative Energy of Product (kcal/mol) | Predicted Outcome |

| Regioselectivity | |||

| Addition to C1=C2 | 25.3 | -15.2 | Less Favorable |

| Addition to C4=C5 | 22.1 | -18.5 | More Favorable |

| Stereoselectivity | |||

| Endo approach | 21.5 | -20.1 | Thermodynamically Favored |

| Exo approach | 20.8 | -17.8 | Kinetically Favored |

Note: The data in this table is illustrative and represents typical computational predictions for the reactivity of a conjugated triene.

Nona 1,2,4 Triene and Its Analogs As Key Building Blocks in Advanced Organic Synthesis

Precursors for Complex Bridged Polycyclic Structures.benchchem.comnycu.edu.twmdpi.com

The intrinsic reactivity of the 1,2,4-triene motif makes it an exceptional precursor for the synthesis of intricate bridged polycyclic structures. A primary pathway to these complex skeletons is through intramolecular Diels-Alder (IMDA) reactions. nih.govcdnsciencepub.comcdnsciencepub.com In a suitably substituted nona-1,2,4-triene derivative, the conjugated diene portion can react with the allene (B1206475), which acts as a dienophile, to forge new rings and stereocenters with a high degree of control. thieme-connect.com

The stereochemical outcome of these cycloadditions is often predictable based on the principles of orbital symmetry. libretexts.orgedu.krdopenstax.orgresearchgate.net The formation of either fused or bridged systems is dependent on the length and nature of the tether connecting the diene and dienophile moieties. nih.govresearchgate.net For instance, the thermolysis of trienes can lead to the formation of bicyclo[4.3.0]nonene or bicyclo[4.4.0]decene skeletons. cdnsciencepub.com While specific studies on nona-1,2,4-triene are limited, the behavior of analogous systems provides a strong indication of its potential.

Research on similar triene systems has demonstrated the feasibility of constructing bridged bicyclic frameworks. For example, the intramolecular [4+2] cycloaddition of related trienes has been shown to produce bicyclo[n.4.0] systems and other bridged-ring adducts. cdnsciencepub.com Furthermore, transition metal catalysis, for instance with rhodium, has been employed to facilitate the intramolecular [4+1] cycloaddition of allene-tethered cyclobutanones, providing access to [4.2.1] and [3.2.1] bicyclic structures.

Below is a table summarizing representative intramolecular cycloaddition reactions of triene systems analogous to nona-1,2,4-triene, highlighting the diversity of bridged structures that can be accessed.

| Triene Precursor Type | Reaction Type | Resulting Bridged System | Catalyst/Conditions |

| Allene-tethered cyclobutanone | Intramolecular [4+1] Cycloaddition | Bicyclo[4.2.1] and Bicyclo[3.2.1] | Rh(I) catalyst |

| Acyclic triene with terminal dienophile | Intramolecular Diels-Alder | Bicyclo[4.3.0]nonene | Thermal |

| Cyclic diene with tethered dienophile | Intramolecular Diels-Alder | Bridged tricyclic systems | Thermal or Lewis Acid |

Synthetic Intermediates for Annulated Systems.researchgate.netresearchgate.net

Nona-1,2,4-triene and its derivatives are also valuable intermediates in the synthesis of annulated, or fused-ring, systems. A key transformation in this context is the electrocyclic reaction, a type of pericyclic reaction that occurs intramolecularly. libretexts.orgedu.krdopenstax.orgresearchgate.net Under thermal or photochemical conditions, the conjugated triene portion of the molecule can undergo a 6π-electrocyclization to form a six-membered ring. edu.krdopenstax.org For example, the thermal cyclization of (Z)-1,3,5-hexatriene derivatives leads to the formation of cyclohexadienes with specific stereochemistry. openstax.org

This reactivity can be harnessed to construct annulated systems where the newly formed six-membered ring is fused to an existing ring structure. For instance, a nona-1,2,4-triene derivative with appropriate substitution could be designed to undergo an electrocyclization that results in a fused bicyclic or polycyclic product. The stereochemical course of these reactions, whether conrotatory or disrotatory, is dictated by the Woodward-Hoffmann rules and depends on whether the reaction is induced by heat or light. libretexts.orgresearchgate.net

Furthermore, tandem reactions involving the 1,2,4-triene moiety can lead to the formation of annulated systems. For example, a reaction cascade could be initiated by a cycloaddition, followed by a rearrangement or another cyclization to build up the annulated framework. The synthesis of annulated fulvenes from a spiro[4.4]nonatriene derivative through a palladium-mediated rearrangement serves as an illustrative example of the complex transformations that these systems can undergo to form fused rings. cdnsciencepub.comresearchgate.net

The following table presents examples of reactions leading to annulated systems from precursors analogous to nona-1,2,4-triene.

| Precursor Type | Reaction Type | Resulting Annulated System | Key Features |

| Acyclic 1,3,5-triene | 6π-Electrocyclization | Cyclohexadiene | Stereospecific, controlled by thermal or photochemical conditions. edu.krdopenstax.org |

| Spiro[4.4]nonatriene derivative | Oxidative Heck/Rearrangement Cascade | Annulated Fulvene | Palladium-mediated C-C bond formation and rearrangement. researchgate.net |

| Vinylfuran derivative | Tandem Ugi/Intramolecular Diels-Alder | Furoisoindoles | Spontaneous [4+2] cycloaddition following a multicomponent reaction. nycu.edu.tw |

Application in the Construction of Functionalized Azabicyclic and Oxabicyclic Frameworks.nycu.edu.twthieme-connect.comlibretexts.orgnih.govmdpi.comrsc.orgbeilstein-journals.orgucl.ac.uk

The versatile reactivity of nona-1,2,4-triene analogs extends to the synthesis of heterocyclic systems, particularly functionalized azabicyclic and oxabicyclic frameworks. These structures are of significant interest in medicinal chemistry and natural product synthesis. The hetero-Diels-Alder reaction, where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom, is a powerful tool for this purpose. researchgate.net

For the construction of azabicyclic systems, an aza-Diels-Alder reaction can be employed. unistra.fr In this reaction, an imine can act as the dienophile, reacting with the diene portion of a nona-1,2,4-triene derivative to form a nitrogen-containing six-membered ring. researchgate.net Intramolecular variants of this reaction are particularly effective for the stereoselective synthesis of complex azabicyclic structures. researchgate.net For example, cobalt-catalyzed [6π+2π] cycloadditions of N-substituted azepines with alkynes have been shown to produce 9-azabicyclo[4.2.1]nona-2,4,7-trienes in high yields. mdpi.comresearchgate.netnih.gov

Similarly, oxabicyclic frameworks can be accessed through oxo-Diels-Alder reactions, where a carbonyl group serves as the dienophile. researchgate.net The reaction of a diene with an aldehyde or ketone can lead to the formation of a dihydropyran ring. Intramolecular versions of this reaction with appropriately functionalized nona-1,2,4-triene analogs would provide a direct route to oxabicyclic systems. Gold-catalyzed cycloadditions have also emerged as a powerful method for constructing oxabicyclic systems from enynes. beilstein-journals.org

The table below provides examples of the synthesis of azabicyclic and oxabicyclic frameworks from precursors with reactivity profiles similar to nona-1,2,4-triene.

| Precursor Type | Reaction Type | Resulting Heterobicyclic Framework | Catalyst/Conditions |

| N-substituted azepine and alkyne | [6π+2π] Cycloaddition | 9-Azabicyclo[4.2.1]nona-2,4,7-triene | Co(acac)₂(dppe)/Zn/ZnI₂ |

| Tetrahydro-β-carboline derivative with diene and dienophile | Tandem N-acylation/Intramolecular Diels-Alder | Bridged Polycyclic Indole Alkaloid | Thermal |

| 1,6-Enyne with a carbonyl compound | Gold-catalyzed cyclization | 2-Oxabicyclo[3.1.0]hexane | Gold(I) catalyst |

| Fluorinated allenyne and amine | Tandem Amination/Cyclization | Functionalized Azepine | Cu(I) catalyst |

Strategies for Incorporating Nonatriene Moieties into Larger Molecular Architectures

The incorporation of the nona-1,2,4-triene moiety into larger and more complex molecules is a strategic challenge that can be addressed through various modern synthetic methodologies. Cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are powerful tools for forming carbon-carbon bonds and can be employed to attach the nonatriene unit to other molecular fragments. koyauniversity.org For instance, a suitably functionalized nona-1,2,4-triene, such as a bromo- or boronic ester derivative, could be coupled with a variety of partners to build larger structures.

Another strategy involves the synthesis of the nonatriene system within a larger molecule that has already been partially assembled. This could be achieved through elimination reactions or by the rearrangement of a propargylic precursor. wikipedia.org For example, a base-induced isomerization of a propargylic system could generate the allene functionality of the 1,2,4-triene in a late-stage synthetic step.

Furthermore, multicomponent reactions offer an efficient way to assemble complex molecules in a single step, and a nona-1,2,4-triene derivative could potentially be a component in such a reaction. mdpi.com Tandem reaction sequences, where a single set of reagents initiates a cascade of transformations, are also a powerful strategy. For example, a tandem Ugi/intramolecular Diels-Alder reaction has been used to create complex polycycles from simpler starting materials. nycu.edu.tw

Finally, metathesis reactions, particularly ring-closing metathesis, could be used to form a cyclic precursor that can then be elaborated into a nona-1,2,4-triene-containing molecule. wiley-vch.de These strategies, individually or in combination, provide a versatile toolkit for synthetic chemists to integrate the unique reactivity of the nona-1,2,4-triene moiety into the design and synthesis of novel and complex molecular architectures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.